(S)-5-Fluoro-1-methyl-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
170941-14-7 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 |
IUPAC Name |
(1S)-5-fluoro-1-methyl-1H-indene |
InChI |
InChI=1S/C10H9F/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
ZWDJNGVEZDTETR-ZETCQYMHSA-N |
SMILES |
CC1C=CC2=C1C=CC(=C2)F |
Synonyms |
1H-Indene,5-fluoro-1-methyl-,(1S)-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Chiral Fluoroindenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. utdallas.edunih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of (S)-5-Fluoro-1-methyl-1H-indene. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For indene (B144670) derivatives, characteristic signals are observed for the aromatic, vinylic, and aliphatic protons. chemicalbook.com The chemical shifts (δ) are influenced by the fluorine substituent and the methyl group, causing distinct shifts in the signals of nearby protons.
Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. nih.govnih.gov The presence of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring through-bond C-F coupling. The carbon attached to the fluorine atom will appear as a doublet, and other nearby carbons may also show coupling.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indenes This table presents a generalized view of expected chemical shifts for indene derivatives. Actual values for this compound may vary.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 120 - 145 |
| Vinylic CH | 6.5 - 7.0 | 130 - 145 |
| Aliphatic CH₂ | ~3.4 | ~38 |
| CH-CH₃ | Variable | Variable |
| CH₃ | Variable | Variable |
Data compiled from representative indene structures. chemicalbook.comacs.org
To further resolve complex structural features and confirm assignments made from 1D NMR, two-dimensional (2D) NMR techniques are invaluable. researchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. researchgate.net This is particularly useful for assigning protons within the five-membered ring and distinguishing between aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This technique is instrumental in definitively assigning the carbon signals based on the known proton assignments. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), helping to piece together the entire carbon skeleton and confirm the placement of the fluorine and methyl substituents. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. utdallas.eduscispace.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound. scispace.comrsc.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For indene derivatives, common fragmentation pathways include the loss of the methyl group or other substituents. smolecule.com The presence of the fluorine atom can also influence the fragmentation, leading to characteristic ions in the spectrum. mdpi.comnist.gov Analysis of these patterns helps to confirm the connectivity of the molecule. smolecule.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduwisc.edumvpsvktcollege.ac.in The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching. udel.edu A key feature would be the C-F stretching vibration, which typically appears in the fingerprint region of the spectrum. nih.gov The absence of certain bands, such as a strong carbonyl (C=O) absorption, can also provide crucial information about the structure. udel.edulibretexts.org
Table 2: Expected IR Absorption Bands for this compound This table presents a generalized view of expected IR frequencies. Actual values may vary.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
Data compiled from general IR spectroscopy principles. udel.edu
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
To determine the enantiomeric purity of a chiral compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.orgnih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of this compound. semanticscholar.orgsoton.ac.uk As a result, the enantiomers are separated and elute from the column at different retention times. rsc.orgnih.gov By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) of the sample can be accurately quantified, confirming the success of an asymmetric synthesis. semanticscholar.orgnih.gov
Rotational Spectroscopy for Precise Absolute Configuration Determination
Rotational spectroscopy, specifically microwave spectroscopy, is a highly precise technique for determining the three-dimensional structure of molecules in the gas phase. uni-kiel.deresearchgate.net For chiral molecules, a specialized technique known as microwave three-wave mixing can be used to determine the absolute configuration of each enantiomer. arxiv.orgnih.govaps.org This method relies on the interaction of the molecule with three microwave fields, and the resulting signal is sensitive to the handedness of the molecule. arxiv.orgnih.gov This provides an unambiguous assignment of the (S) or (R) configuration without the need for chemical derivatization or comparison to a known standard. uni-kiel.de
Computational Chemistry in the Investigation of Chiral Fluoroindenes
Quantum Chemical Methods for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a versatile and widely used quantum mechanical method in computational chemistry, valued for its balance of accuracy and computational cost. researchgate.netajrcps.com Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the system's energy and other properties can be derived. researchgate.net
For (S)-5-Fluoro-1-methyl-1H-indene, DFT is instrumental in performing geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface. ajrcps.comresearchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model.
Beyond geometry, DFT accurately calculates key energetic properties. rug.nlchemrxiv.org These calculations are crucial for comparing the stability of different isomers or conformers and for understanding the molecule's electronic behavior. scribd.com
Table 1: Illustrative DFT-Calculated Properties for a Chiral Indene (B144670) Derivative This table presents typical data obtained from DFT calculations. Values are illustrative and depend on the specific level of theory and basis set used.
| Property | Description | Illustrative Value |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | -657.89 |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | -6.21 |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | -1.15 |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | 5.06 |
| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge distribution. | 2.54 |
Modeling Reaction Mechanisms and Stereoselectivity Pathways
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, from reactants to products. frontiersin.org This is particularly valuable for understanding reactions that produce chiral centers, where the goal is often to synthesize one enantiomer selectively over the other (stereoselectivity). nih.govmdpi.com
For a molecule like this compound, its synthesis would likely involve an asymmetric reaction. Computational modeling can elucidate the mechanism of such a reaction by:
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Using algorithms to locate these first-order saddle points, chemists can understand the structure of the species at the moment of bond making or breaking. diva-portal.org
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the rate of the reaction. By comparing the activation energies for the pathways leading to the (S) and (R) enantiomers, researchers can predict which product will be favored. A lower energy barrier corresponds to the major product. diva-portal.orghelsinki.fi
Investigating Intermediates: The reaction pathway may involve one or more intermediates—transient, semi-stable molecules. Modeling helps to identify and characterize these species.
Studies on related catalytic systems, such as silver-catalyzed hydroalkylation or iridium-catalyzed hydrogenations, show that the stereochemical outcome is often determined in a single, stereoselectivity-determining step. nih.govrsc.org Computational analysis reveals that subtle differences in steric hindrance or non-covalent interactions in the competing transition states can lead to significant differences in their energies, thereby controlling the enantiomeric excess of the final product. helsinki.firsc.org
Theoretical Insights into Chiral Induction and Rational Catalyst/Ligand Design
Chiral induction is the process by which a chiral entity—be it a catalyst, a reagent, or a solvent—influences a reaction to favor the formation of one enantiomer. nih.gov Computational chemistry offers deep theoretical insights into how this transfer of chirality occurs at a molecular level. researchgate.netnih.gov
The rational design of catalysts and ligands is a key application of these theoretical insights. nih.govbeilstein-journals.org Instead of relying on trial-and-error, chemists can now computationally screen potential catalysts before synthesizing them in the lab. researchgate.netresearchgate.net For the synthesis of this compound, this process would involve:
Modeling the Catalyst-Substrate Complex: Building a 3D model of the chiral catalyst interacting with the prochiral substrate.
Analyzing Non-Covalent Interactions: Identifying key interactions (e.g., hydrogen bonds, π-stacking, steric repulsion) between the catalyst's chiral environment and the substrate. These interactions are often what guide the substrate to react in a specific orientation.
Simulating the Stereodetermining Step: Calculating the transition state energies for the formation of both the (S) and (R) products. helsinki.fi
This computational approach allows for the systematic modification of the catalyst's structure (e.g., changing substituent groups on a ligand) to enhance the energy difference between the competing transition states, thereby improving the enantioselectivity of the reaction. nih.govpatonlab.com
Prediction and Interpretation of Spectroscopic Properties
While synthesis provides the molecule, spectroscopy confirms its identity and structure. Computational methods are crucial for both predicting and interpreting the spectra of new chiral compounds. researchgate.netnih.gov This is especially important for confirming the absolute configuration (the exact 3D arrangement) of a chiral center, which is a non-trivial experimental task. vt.edu
For this compound, the absolute configuration can be confirmed by comparing experimental chiroptical spectra with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT). vt.eduresearchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. TD-DFT can simulate the ECD spectrum for a given enantiomer (e.g., the (S) configuration). If the predicted spectrum matches the experimental one, the absolute configuration is confirmed. ualberta.ca
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It is also highly sensitive to molecular chirality and can be simulated with high accuracy. ualberta.ca
Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data This table illustrates how computational data is used alongside experimental results for structural elucidation.
| Spectroscopic Technique | Experimental Data | Computational Prediction (e.g., via TD-DFT) | Purpose of Comparison |
|---|---|---|---|
| ECD | Spectrum with specific Cotton effects (positive/negative peaks) at certain wavelengths. | Predicted spectrum for the (S)-enantiomer. | Match confirms the absolute configuration is (S). |
| ¹³C NMR | A set of observed chemical shifts (ppm). | A set of calculated chemical shifts for each carbon atom. | Aids in the unambiguous assignment of each signal to a specific carbon atom in the indene core and substituents. cdnsciencepub.com |
| ¹⁹F-¹³C Coupling | Observed coupling constants (J-coupling) in Hz. | Calculated J-coupling values between the fluorine atom and nearby carbons. | Confirms the position of the fluorine substituent on the aromatic ring. cdnsciencepub.com |
Conformational Analysis of Chiral Indene Systems
Molecules that are not completely rigid can exist in various spatial arrangements, or conformations, which arise from rotation around single bonds. nih.gov Conformational analysis is the study of the energies and populations of these different conformers. For a molecule like this compound, which has rotatable bonds (e.g., involving the methyl group), understanding its conformational landscape is critical because the molecule's observed properties are a population-weighted average of all its significant conformers. ualberta.ca
Computational conformational analysis typically involves:
Conformational Search: Using algorithms (like molecular mechanics or stochastic searches) to explore the potential energy surface and identify all low-energy conformers. researchgate.netpnas.org
Geometry Optimization and Energy Calculation: Re-optimizing the geometry of each identified conformer at a higher level of theory (such as DFT) to obtain accurate structures and relative energies. ualberta.ca
Boltzmann Distribution Analysis: Calculating the population of each conformer at a given temperature based on their relative Gibbs free energies. The most stable conformer is not always the most populated if several other conformers have only slightly higher energies.
This analysis is a prerequisite for accurate predictions of reactivity and spectroscopic properties, as the location of the transition state or the shape of a spectral band can depend heavily on the initial conformation of the reactant. nih.gov
Role of Chiral Indene Derivatives As Chemical Building Blocks and Chiral Ligands
Utilization of Chiral Indene (B144670) Scaffolds in the Synthesis of Complex Molecules
The indene framework is a recurring motif in a variety of biologically active natural products and pharmaceutical agents. The synthesis of complex molecules often leverages the pre-existing stereocenter of a chiral indene derivative to control the stereochemistry of subsequent transformations. This approach, known as chiral pool synthesis, is an efficient strategy for creating enantiomerically pure target molecules.
Chiral indene scaffolds are particularly useful in the construction of spirocyclic systems, which are characterized by two rings connected at a single carbon atom. For instance, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization reactions have been developed to synthesize chiral spiro-indenes. researchgate.netoaepublish.com These complex structures are of interest due to their presence in natural products with potential therapeutic properties.
Furthermore, chiral indene derivatives serve as precursors to other valuable chiral building blocks. For example, enantioselective synthesis has yielded 1-aminoindene derivatives, which are key components in several pharmaceutical compounds. thieme-connect.de The synthesis of these complex molecules often involves multi-step reaction sequences where the indene scaffold provides the initial stereochemical control.
Design and Application of Chiral Indene-Derived Ligands in Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The rigid structure of the indene core is an attractive feature for ligand design, as it can create a well-defined chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
Synthesis and Characterization of Novel Indene-Based Chiral Ligands
The synthesis of chiral ligands based on the indene scaffold often involves the introduction of coordinating groups, such as phosphines, to the indene ring. These phosphine-containing ligands can then form complexes with transition metals like rhodium, palladium, and iridium, which are commonly used in asymmetric catalysis.
One approach involves the synthesis of helicene-indenido hybrid molecules, which combine the helical chirality of a helicene with the central chirality of an indene. nih.gov These have been used to create half-sandwich and ansa-metallocene complexes of rhodium and iron. The synthesis of such intricate ligands requires careful control of stereochemistry throughout the synthetic sequence. Characterization of these novel ligands is typically achieved through a combination of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, as well as single-crystal X-ray diffraction to unequivocally determine their three-dimensional structure.
Indane-based chiral amino aryl chalcogenide catalysts have also been developed. acs.org These catalysts are readily prepared from the privileged chiral indane scaffold and can be tailored to provide specific hydrogen-bonding interactions and steric hindrance, which are crucial for achieving high enantioselectivity in asymmetric reactions.
Performance Evaluation of Indene-Derived Ligands in Asymmetric Transformations
The effectiveness of a chiral ligand is determined by its performance in asymmetric catalytic reactions. Key metrics for evaluation include the yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity.
Helicene-indenido rhodium(III) complexes have been successfully employed as catalysts in the enantioselective C-H arylation of benzo[h]quinolines, producing axially chiral biaryls with high yields and enantiomeric ratios up to 96:4. nih.gov This demonstrates an efficient transfer of chirality from the ligand to the product.
Below is a hypothetical data table illustrating the kind of performance evaluation that would be conducted for a new chiral indene-derived ligand in a representative asymmetric reaction.
Table 1: Performance of a Hypothetical Indene-Phosphine Ligand in Rh-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | 1 | Methanol | 25 | >99 | 92 |
| 2 | 0.5 | Methanol | 25 | 98 | 91 |
| 3 | 1 | Toluene | 25 | 95 | 85 |
| 4 | 1 | Dichloromethane | 0 | >99 | 94 |
Q & A
Basic: What are the standard methods for synthesizing (S)-5-Fluoro-1-methyl-1H-indene with high enantiomeric purity?
Answer:
Enantioselective synthesis of this compound typically employs chiral catalysts or auxiliaries. For instance, asymmetric catalysis using transition metal complexes (e.g., Rhodium with chiral ligands) can induce stereocontrol during cyclization or alkylation steps. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) may separate enantiomers post-synthesis. Post-synthetic purification using chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid derivatives) is often required to achieve >99% enantiomeric excess (ee) .
Example Protocol:
- Step 1: React 5-fluoroindene with methyl iodide under palladium catalysis.
- Step 2: Use a chiral phosphine ligand (e.g., BINAP) to direct (S)-configuration formation.
- Step 3: Purify via preparative chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
Advanced: How can contradictory bioactivity data for this compound across studies be systematically analyzed?
Answer:
Contradictions in bioactivity data often arise from variability in experimental conditions (e.g., cell lines, assay protocols). A robust approach includes:
Meta-analysis: Aggregate data from multiple studies, adjusting for variables like concentration ranges, solvent effects (DMSO vs. aqueous buffers), and incubation times.
Dose-response validation: Replicate assays under standardized conditions (e.g., NIH/3T3 fibroblasts, 48-hour exposure).
Structural benchmarking: Compare activity against analogs (e.g., bromo- or methoxy-substituted indenes) to identify substituent-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
